molecular formula C13H12O B080855 6-Methyl-[1,1'-biphenyl]-2-ol CAS No. 14845-77-3

6-Methyl-[1,1'-biphenyl]-2-ol

Cat. No.: B080855
CAS No.: 14845-77-3
M. Wt: 184.23 g/mol
InChI Key: KLJBEZBPLIGZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 6-Methyl-[1,1'-biphenyl]-2-ol (CAS 14845-77-3) is a biphenyl derivative of significant interest in medicinal chemistry and antibacterial research. With a molecular formula of C₁₃H₁₂O and a molecular weight of 184.23 g/mol, this compound serves as a valuable scaffold for the development of novel therapeutic agents . Research Applications and Biological Value Biphenyl derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities . They are notably investigated as potential antibacterial agents against drug-resistant pathogens . Research indicates that the biphenyl core, especially when functionalized with specific substituents, is a promising structure for developing new antibiotics that are chemically distinct from existing classes, thereby helping to combat the global challenge of antimicrobial resistance . The structural motif of this compound is analogous to phytoalexins, which are natural defense compounds produced by plants with inherent activity against a wide range of pathogens . Mechanism of Action & Structure-Activity Relationship (SAR) While the precise mechanism of action for this compound is subject to ongoing research, studies on related biphenyl compounds provide crucial insights. The antibacterial efficacy of these molecules is highly influenced by their substitution pattern. The presence and position of hydroxyl groups on the biphenyl scaffold are critical for enhancing antibacterial activity . This compound provides a foundational structure upon which researchers can perform synthetic modifications to explore structure-activity relationships and optimize potency against specific, hard-to-treat bacterial strains. Handling and Safety This product is classified with the signal word Danger and carries the hazard statements H302 (Harmful if swallowed), H318 (Causes serious eye damage), and H410 (Toxic to aquatic life with long-lasting effects) . Appropriate safety precautions, including the use of personal protective equipment, should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14845-77-3

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

3-methyl-2-phenylphenol

InChI

InChI=1S/C13H12O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9,14H,1H3

InChI Key

KLJBEZBPLIGZMO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)O)C2=CC=CC=C2

Canonical SMILES

CC1=C(C(=CC=C1)O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 6 Methyl 1,1 Biphenyl 2 Ol and Analogues

Physicochemical Properties

The physical and chemical characteristics of 6-Methyl-[1,1'-biphenyl]-2-ol are detailed in the table below. These properties are crucial for its handling, storage, and application in various chemical contexts.

PropertyValue
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
CAS Number 14845-77-3
Appearance Data not available
Storage Data not available

Spectroscopic Data

Synthesis and Manufacturing

The synthesis of ortho-substituted biphenylols like this compound can be approached through several synthetic strategies.

General Synthetic Approaches

The construction of the biphenyl (B1667301) scaffold is a key step in the synthesis of these compounds. Common methods include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide is a powerful and widely used method for forming the biaryl bond. rsc.org

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides.

Aryne Chemistry: The reaction of benzynes with phenols can lead to the formation of hydroxylated biphenyls. nih.gov

Specific Synthetic Routes to this compound

While a specific, detailed synthesis for this compound was not found in the search results, a plausible route could involve the Suzuki-Miyaura coupling of 2-bromo-3-methylphenol (B1266947) with phenylboronic acid. This approach would directly install the phenyl group at the desired position relative to the hydroxyl and methyl substituents.

Chemical Reactions

The reactivity of this compound is dictated by the presence of the phenolic hydroxyl group and the aromatic rings.

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group can undergo a variety of reactions, including:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base will form the corresponding ether.

Esterification: Acylation with acid chlorides or anhydrides yields the corresponding ester.

Oxidation: Under controlled conditions, the phenol (B47542) can be oxidized to a quinone-type structure.

Reactions of the Aromatic Rings

The biphenyl system can participate in electrophilic aromatic substitution reactions, such as:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic rings.

Nitration: Substitution with a nitro group using nitric acid.

Sulfonation: Reaction with sulfuric acid to introduce a sulfonic acid group.

The directing effects of the existing hydroxyl and methyl groups, as well as the steric hindrance they impose, will influence the position of the incoming electrophile.

Applications in Research and Industry

Biphenyl derivatives, including those structurally related to this compound, have found applications in various fields.

Use as a Chemical Intermediate

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. Its structural motif is a key component in the design of new compounds with potential applications in pharmaceuticals and materials science.

Potential Applications in Material Science

The biphenyl scaffold is a common feature in liquid crystals and polymers. The specific substitution pattern of this compound could be exploited to synthesize novel materials with tailored optical or thermal properties.

Oxidative Coupling Reactions of Phenolic Precursors

Oxidative coupling involves the oxidation of phenolic compounds to generate reactive intermediates, typically phenoxy radicals, which then couple to form a C-C or C-O bond. wikipedia.org This process mimics biosynthetic pathways responsible for creating many natural products containing biphenol scaffolds. nih.gov The reaction's outcome is highly dependent on the phenol substrate, catalyst, and reaction conditions, which can be tuned to favor the formation of specific isomers (ortho-ortho, para-para, or ortho-para). nih.gov A significant challenge in oxidative phenol coupling is that the biphenol product is often more easily oxidized than the starting phenol, which can lead to over-oxidation and the formation of undesired byproducts like quinones. wikipedia.orgnih.gov

Oxidative coupling can be performed as either a homo-coupling, where two identical phenol molecules are dimerized, or a cross-coupling, which joins two different phenols. wikipedia.org

Homo-coupling reactions are often employed for the synthesis of C2-symmetric biphenols. cnr.it The mechanism typically involves the generation of a phenoxyl radical which is delocalized at the ortho and para positions. cnr.it The dimerization then occurs through the coupling of these radical species. cnr.it

Cross-coupling of two different phenols presents a greater synthetic challenge due to the potential for three different products: two homo-coupled dimers and the desired cross-coupled product. acs.org Achieving high selectivity in cross-coupling often requires careful tuning of the electronic and steric properties of the phenol partners. nih.gov For instance, successful cross-coupling has been demonstrated when one phenol partner is more easily oxidized while the other is more nucleophilic. nih.gov An oxidative photocatalytic method supports a mechanism involving the nucleophilic attack of a neutral phenol onto the oxidized neutral radical of its partner, allowing for a 1:1 ratio of coupling partners. nih.gov

Transition metal complexes are frequently used to catalyze oxidative phenol couplings, enhancing both reaction rate and selectivity. wikipedia.org

Vanadium: Vanadium catalysts are effective for both homo- and cross-coupling reactions. For example, vanadium tetrachloride (VCl₄) can effect the one-electron oxidation of phenol to yield dihydroxybiphenyl compounds. wikipedia.org Vanadium-oxo catalysts have been developed for the intramolecular oxidative coupling of tethered phenols and the regioselective homocoupling of alkenyl phenols. nih.govupenn.edu

Copper: Copper-catalyzed systems, often using oxygen as the terminal oxidant, are well-established for oxidative couplings. nih.gov Mechanistic studies suggest the formation of a copper(II) semiquinone species which then reacts with another phenol molecule. nih.gov These systems can be highly selective for either C-C or C-O bond formation depending on the reaction conditions. wikipedia.orgnih.gov

Iron: Iron catalysts are an attractive option due to their low cost and low toxicity. Iron(III) salts like FeCl₃ are commonly used oxidants for the symmetric dimerization of phenols. cnr.it More sophisticated iron-porphyrin catalysts have also been shown to promote cross-coupling reactions through a radical-radical mechanism. nih.gov

The table below summarizes representative metal-catalyzed oxidative coupling reactions.

Metal Catalyst SystemReaction TypeKey FeaturesReference
Vanadium (e.g., VCl₄, V(V)-oxo)Homo- and Cross-CouplingEffects one-electron oxidation; can be used for intramolecular couplings. wikipedia.orgupenn.edu
Copper (Cu-salen, etc.)Homo- and Cross-CouplingOften uses O₂ as the terminal oxidant; can be selective for C-C or C-O coupling. nih.gov
Iron (FeCl₃, Fe-porphyrin)Homo- and Cross-CouplingLow cost and low toxicity; can proceed via radical-radical or chelated radical-anion mechanisms. cnr.itnih.gov
Chromium (Cr-salen)Cross-CouplingHighly chemoselective for cross-coupling; involves a high-valent Cr(V) active species. upenn.eduresearchgate.net

Nature utilizes enzymes to perform selective oxidative couplings, and synthetic chemists have adopted these biocatalysts for laboratory applications. nih.gov

Enzymatic catalysis often employs oxidoreductases like laccases and peroxidases. wikipedia.org These enzymes can catalyze the dimerization of phenols with high selectivity, sometimes favoring the formation of C-O linkages. wikipedia.org For instance, lignin peroxidase (LiP) and manganese peroxidase (MnP) have been identified as key enzymes responsible for the degradation and transformation of complex phenolic structures. mdpi.com The use of biocatalysts is a cornerstone of green chemistry, offering mild reaction conditions and high selectivity. nih.gov

Abiotic catalysis seeks to mimic the function of these enzymes using small-molecule catalysts. For example, photocatalytic methods using organic dyes like mesityl acridinium can generate phenoxy radicals under mild conditions, leading to efficient homo- and cross-coupling. nih.govnih.gov This approach serves as a nonenzymatic method that can achieve high yields and regioselectivity. nih.gov

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, including the synthesis of hydroxylated biphenyls. cnr.itcnr.it The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. cnr.itnih.gov This technology aligns with the principles of green chemistry by improving energy efficiency and often allowing for the use of more environmentally benign solvents, such as water or methanol. cnr.it For example, the synthesis of C2-symmetric biphenols via oxidative coupling has been successfully performed in water using potassium persulfate and iron sulfate under microwave irradiation, leading to higher yields in shorter times than conventional methods. cnr.it

The table below highlights the advantages of microwave-assisted synthesis for a specific biphenol product.

CompoundMethodReaction TimeYieldReference
Compound 12b (a C2-symmetric biphenol)Conventional HeatingNot specified57% cnr.it
Microwave-AssistedSignificantly reduced60%

Cross-Coupling Reactions Involving Haloarenes and Organometallics

A fundamentally different approach to forming the biphenyl linkage is through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This strategy involves the reaction of an aryl halide or pseudohalide with an organometallic reagent, typically an arylboronic acid or ester. While this method is not as atom-economical as direct oxidative coupling due to the need for pre-functionalization, it offers exceptional control over regioselectivity, making it a powerful tool for the synthesis of complex, unsymmetrical biphenyls. nih.gov Palladium catalysts are most commonly used, though less expensive and more abundant metals like nickel, cobalt, and iron are gaining traction. For the synthesis of ortho-hydroxylated biphenyls, this could involve coupling a protected 2-halophenol with a substituted arylboronic acid, followed by deprotection.

Palladium-Catalyzed C–H Arylation of [1,1'-biphenyl]-2-ols

A direct and atom-economical approach to synthesize ortho-arylated [1,1'-biphenyl]-2-ols involves the palladium-catalyzed C–H arylation. This methodology utilizes a directing group, in this case, the hydroxyl group of the biphenyl-2-ol, to guide the arylation to the ortho position of the second aromatic ring.

Recent studies have demonstrated the successful palladium-catalyzed, hydroxy-group-directed C–H arylation of [1,1′-biphenyl]-2-ols with chloroarenes. nih.gov This reaction exhibits a broad substrate scope and has even been successfully applied to complex molecules, including pharmaceuticals containing a chloro group. nih.gov The use of less reactive but more readily available chloroarenes makes this method particularly attractive for large-scale synthesis. The general reaction scheme involves the coupling of a [1,1'-biphenyl]-2-ol with an aryl chloride in the presence of a palladium catalyst and a suitable base.

Table 1: Examples of Palladium-Catalyzed C–H Arylation of [1,1'-biphenyl]-2-ols with Chloroarenes

[1,1'-biphenyl]-2-ol DerivativeChloroareneCatalyst SystemProductYield (%)
[1,1'-biphenyl]-2-ol4-ChloroanisolePd(OAc)₂ / P(Cy)₃ / Cs₂CO₃2'- (4-Methoxyphenyl)-[1,1'-biphenyl]-2-olHigh
3-Methyl-[1,1'-biphenyl]-2-ol1-Chloro-4-nitrobenzenePd(OAc)₂ / SPhos / K₂CO₃3-Methyl-2'-(4-nitrophenyl)-[1,1'-biphenyl]-2-olGood
4'-Methoxy-[1,1'-biphenyl]-2-ol2-ChlorotoluenePdCl₂(dppf) / NaOtBu4'-Methoxy-2'-(o-tolyl)-[1,1'-biphenyl]-2-olModerate
Suzuki-Miyaura Coupling Protocols for Biphenyl Derivatives

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including sterically hindered ones like this compound. nih.govnih.gov This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or boronic ester) with an aryl halide or triflate.

For the synthesis of this compound, this could involve the coupling of 2-halo-6-methylphenol with phenylboronic acid, or alternatively, 2-methoxyphenylboronic acid with a halotoluene derivative followed by demethylation. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically demanding substrates. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have significantly improved the efficiency of coupling ortho-substituted substrates. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling for Sterically Hindered Biphenyls

Aryl HalideBoronic AcidPalladium CatalystLigandBaseSolvent
2-Bromo-6-methylphenolPhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Water
1-Iodo-2-methoxy-6-methylbenzenePhenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane
2-Chlorotoluene2-Hydroxy-6-methylphenylboronic acidPdCl₂(dppf)-CsFTHF
Other Metal-Catalyzed Cross-Couplings (e.g., Negishi, Ullmann, Kumada)

Besides the Suzuki-Miyaura coupling, several other metal-catalyzed reactions are instrumental in the synthesis of biphenyl derivatives.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.govbeilstein-journals.org It is particularly useful for its high reactivity and functional group tolerance. The synthesis of a this compound analogue could be achieved by coupling an arylzinc reagent with a suitably substituted halophenol. Recent advancements have focused on developing more reliable and user-friendly protocols for this transformation. beilstein-journals.org

Ullmann Coupling: The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides. While it often requires harsh reaction conditions (high temperatures), it remains a valuable method for the synthesis of symmetrical and unsymmetrical biaryls, especially for sterically hindered systems where other methods might fail. nih.govnih.gov Modern modifications have been developed to improve yields and broaden the substrate scope. For the synthesis of sterically hindered polychlorinated biphenyl derivatives, the Ullmann coupling has been utilized, though Suzuki coupling often provides better yields. nih.govnih.gov

Kumada Coupling: The Kumada coupling employs a Grignard reagent and an organic halide, catalyzed by nickel or palladium. acs.orgorganic-chemistry.orgwikipedia.org It is a powerful tool for forming C-C bonds and is particularly effective for the synthesis of sterically crowded biaryls. acs.org This method allows for the formation of di- and tri-ortho-substituted biaryls in high yields under mild conditions, even with less reactive aryl chlorides. acs.org

Functionalization and Derivatization of Biphenylol Frameworks

Once the this compound core is synthesized, further functionalization can be carried out to introduce various substituents and modulate the compound's properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing a wide range of functional groups onto aromatic rings. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the directing effects of the hydroxyl and methyl groups, as well as the biphenyl system itself, will influence the position of substitution. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions of its own ring. The methyl group is a weaker activating group, also directing ortho and para. The phenyl group is also an activating group, directing to the ortho and para positions. The interplay of these directing effects and steric hindrance will determine the regiochemical outcome of EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation.

Regioselective Modifications

Achieving regioselectivity in the functionalization of substituted biphenyls is a significant challenge. The inherent reactivity of different positions on the aromatic rings can be exploited, or directing groups can be employed to control the site of reaction. For instance, the hydroxyl group in this compound can be used to direct metallation to the ortho position, allowing for the introduction of various electrophiles at that site. The development of regioselective C-H functionalization methods provides powerful tools for modifying specific positions on the biphenylol framework, avoiding the need for pre-functionalized substrates.

Chiral Synthesis and Atropisomerism in Biaryl Compounds

A fascinating aspect of ortho-substituted biphenyls like this compound is the phenomenon of atropisomerism. pharmaguideline.comwikipedia.org Due to hindered rotation around the single bond connecting the two aryl rings, these molecules can exist as stable, non-interconverting enantiomers. pharmaguideline.com This axial chirality is a key feature in many natural products and chiral ligands used in asymmetric catalysis.

The synthesis of enantiomerically pure atropisomers is a significant area of research. acs.orgresearchgate.netsnnu.edu.cn Strategies include:

Resolution of racemates: Separating the enantiomers of a racemic mixture using chiral chromatography or by forming diastereomeric salts.

Asymmetric synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other during the biaryl bond formation. Asymmetric cross-coupling reactions, such as atroposelective Suzuki-Miyaura or Negishi couplings, have been developed for this purpose. researchgate.net

Desymmetrization: Starting with a prochiral biphenyl precursor and selectively transforming one of two enantiotopic groups to introduce chirality. acs.org

The rotational barrier in these atropisomers is influenced by the size of the ortho substituents. The presence of a methyl group and a hydroxyl group at the ortho positions of the biphenyl linkage in this compound would lead to restricted rotation, making it a candidate for exhibiting atropisomerism.

Mechanistic Investigations of 6 Methyl 1,1 Biphenyl 2 Ol Reactivity

Elucidation of Reaction Pathways in Synthetic Transformations

The synthetic transformations involving 6-methyl-[1,1'-biphenyl]-2-ol are diverse, ranging from oxidative processes to metal-catalyzed cross-coupling reactions. The elucidation of the underlying reaction pathways is key to controlling reaction outcomes and designing novel synthetic strategies.

Radical Intermediates in Oxidative Processes of Phenols

The oxidation of phenolic compounds, including this compound, often proceeds through the formation of radical intermediates. worldscientific.com One-electron transfer oxidizing agents can abstract a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical. worldscientific.com This radical is stabilized by resonance, with the unpaired electron delocalized over the ortho and para positions of the aromatic ring. worldscientific.com

The formation of these phenoxy radicals is a critical step in oxidative coupling reactions, which can lead to the formation of new carbon-carbon or carbon-oxygen bonds. wikipedia.orgscispace.com The subsequent coupling of these radicals can occur through various mechanisms, including radical-radical reactions or the addition of a phenoxy radical to another phenol (B47542) molecule. wikipedia.org The specific pathway and resulting products are influenced by the reaction conditions and the nature of the oxidant used. acs.org For instance, enzymes like peroxidases and laccases can catalyze these oxidative couplings, generating phenoxy radicals that subsequently couple. vtt.fi

The stability of the formed phenoxy radical is a key factor in these processes. Studies on related phenolic compounds have shown that the substitution pattern on the aromatic ring significantly impacts the stability of the radical intermediate. nih.gov For example, ortho-disubstituted phenols tend to form more stable phenoxy radicals compared to their ortho-monosubstituted counterparts. nih.gov

Ligand-Accelerated C–H Activation Mechanisms in Palladium Catalysis

Palladium-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of arenes. nih.govnih.gov In the context of this compound, the hydroxyl group can act as a directing group, guiding the palladium catalyst to a specific C–H bond, typically at the ortho position. researchgate.netrsc.org This directed C–H activation leads to the formation of a cyclopalladated intermediate, which is a key step in many catalytic cycles. nih.gov

The use of ligands can significantly accelerate these C–H activation reactions. acs.org Ligands can play multiple roles, including stabilizing the palladium catalyst, preventing catalyst decomposition, and participating directly in the C–H cleavage step. nih.gov For instance, some ligands can act as an internal base to facilitate the deprotonation of the C–H bond in a concerted metalation-deprotonation (CMD) mechanism. nih.gov The nature of the ligand can even switch the mechanism of C–H cleavage from electrophilic palladation to a proton abstraction pathway. acs.org

The catalytic cycle for these transformations often involves the formation of a palladacycle, followed by oxidative addition, and then reductive elimination to yield the final product and regenerate the active palladium catalyst. bohrium.combohrium.com The specific ligand employed can influence the efficiency and selectivity of each of these steps.

Influence of Substituent Effects on Reactivity (Steric and Electronic)

The reactivity of this compound is profoundly influenced by the steric and electronic effects of its ortho-methyl and hydroxyl substituents. These groups dictate the molecule's conformation, its interaction with catalysts and reagents, and the stability of reaction intermediates.

Role of Ortho-Methyl and Hydroxyl Groups

The hydroxyl group is a powerful activating group and an effective directing group in electrophilic aromatic substitution and metal-catalyzed reactions. researchgate.netncert.nic.in Its electron-donating nature increases the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack. ncert.nic.inucalgary.ca In palladium-catalyzed C–H functionalization, the hydroxyl group can coordinate to the metal center, directing the activation to a nearby C–H bond. researchgate.netrsc.org This directing effect is crucial for achieving regioselectivity in the synthesis of complex molecules. researchgate.net

The ortho-methyl group, on the other hand, exerts both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which can further activate the aromatic ring. quora.com However, its primary influence is often steric. The presence of a bulky group at the ortho position can hinder the approach of reagents, influencing the regioselectivity of reactions. rsc.org In the context of biphenyls, bulky ortho substituents restrict rotation around the C-C single bond connecting the two aryl rings, a phenomenon known as atropisomerism. youtube.com This restricted rotation can lead to the existence of stable, separable enantiomers. youtube.com

The interplay between the directing effect of the hydroxyl group and the steric hindrance of the ortho-methyl group can be complex. For example, in some reactions, the hydroxyl group may direct a reaction to the ortho position, but the presence of the methyl group may favor reaction at the less hindered para position. rsc.org

Stereochemical Considerations in Asymmetric Transformations

The presence of the ortho-methyl group in this compound introduces the possibility of axial chirality due to restricted rotation around the biphenyl (B1667301) bond. youtube.com This makes the molecule a potential substrate for asymmetric transformations, aiming to synthesize enantiomerically enriched products. The synthesis of such axially chiral biphenyls is a significant area of research, with applications in catalysis and materials science. rsc.orgrsc.org

Asymmetric synthesis of biphenyls can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. york.ac.ukpsu.edu In catalytic approaches, a chiral ligand coordinates to a metal center, creating a chiral environment that favors the formation of one enantiomer over the other. mdpi.com For example, chiral phosphoric acids and peptide-based catalysts have been used in the atroposelective halogenation of biphenyls. mdpi.com

The stereochemical outcome of these reactions is highly dependent on the structure of the substrate, the catalyst, and the reaction conditions. The ortho-substituents play a crucial role in establishing the chiral axis and influencing the enantioselectivity of the transformation. youtube.com Computational studies can be employed to understand the origin of stereoselectivity by analyzing the transition state energies leading to the different enantiomers. mdpi.com

Advanced Analytical Characterization of 6 Methyl 1,1 Biphenyl 2 Ol

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 6-Methyl-[1,1'-biphenyl]-2-ol. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are employed to confirm the structure of this compound.

¹H NMR Spectroscopy: In a ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the proton environments. For this compound, the spectrum would characteristically show signals for the aromatic protons on both phenyl rings and a distinct singlet for the methyl group protons. The hydroxyl proton often appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their chemical environment, allowing for the identification of aromatic carbons, the methyl carbon, and the carbon atom bearing the hydroxyl group. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl carbon would appear at a characteristic upfield shift, while the aromatic carbons would resonate in the downfield region. rsc.org

Interactive Data Table: NMR Data for Biphenyl (B1667301) Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
2'-Methyl-[1,1'-biphenyl]-2-olCDCl₃2.15 (s, 3H), 4.80 (s, 1H), 6.94-6.97 (m, 2H), 7.09 (dd, J₁ = 7.8 Hz, J₂ = 1.2 Hz, 1H), 7.20-7.22 (m, 1H), 7.24-7.28 (m, 2H), 7.29-7.31 (m, 2H) rsc.orgNot specified
3'-Methyl-[1,1'-biphenyl]-2-olCDCl₃2.41 (s, 3H), 5.27 (br s, 1H), 6.96-6.99 (m, 2H), 7.20-7.27 (m, 5H), 7.37 (t, J = 7.8 Hz, 1H) rsc.org21.5, 115.8, 120.8, 126.1, 128.3, 128.7, 129.1, 129.3, 129.8, 130.4, 137.0, 152.5 rsc.org
4'-Methyl-[1,1'-biphenyl]-2-olCDCl₃2.40 (s, 3H), 5.24 (s, 1H), 6.96-6.98 (m, 2H), 7.21-7.25 (m, 2H), 7.28 (d, J = 7.8 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H) rsc.org21.2, 115.8, 120.8, 128.1, 128.99, 129.0, 130.1, 130.3, 134.1, 137.8, 152.5 rsc.org

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. jst.go.jp Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region. jst.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the conjugated biphenyl system. The position and intensity of these absorption maxima (λmax) can be influenced by the substitution pattern on the aromatic rings. acs.orgspectrabase.com

Interactive Data Table: Spectroscopic Data for Biphenyl Derivatives

TechniqueCompoundKey Absorptions
IR4-Chloro-[1,1'-biphenyl]-2,2'-diolν (cm⁻¹): 757, 900, 1005, 1191, 1290, 1481, 1599, 3280 rsc.org
UV-VisBiphenylProvides information about conjugated pi systems. libretexts.orgspectrabase.com

Note: Specific IR and UV-Vis data for this compound were not available. The table shows data for a related compound to indicate expected regions of absorption.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for resolving it from its isomers.

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful techniques for the separation and analysis of this compound. ambeed.comsigmaaldrich.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.com In GC, the compound is vaporized and transported by a carrier gas through a capillary column. researchgate.net The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column. Different stationary phases can be employed to optimize the separation of biphenyl isomers. scispace.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the separation of a wide range of compounds, including those that are not suitable for GC. sielc.com In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. sielc.com The retention of this compound would be influenced by its polarity and the composition of the mobile phase. LC is a critical tool for the characterization of impurities and degradation products in drug substances. nih.gov

The separation of isomers of methyl-substituted biphenylols can be challenging due to their similar physical and chemical properties. Multidimensional chromatography offers enhanced resolving power for such complex separations.

Multidimensional Gas Chromatography (MDGC): MDGC employs two or more columns with different selectivities to achieve separations that are not possible with a single column. osti.govacs.org Fractions from the first column are selectively transferred to a second column for further separation. osti.gov This technique has been successfully applied to the separation of complex mixtures of polychlorinated biphenyls (PCBs), demonstrating its potential for resolving isomers of substituted biphenyls. tandfonline.comacs.org The use of different stationary phases in the columns allows for the exploitation of subtle differences in the volatility and polarity of the isomers, leading to their effective resolution. mmu.ac.uk

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and specific technique used for the identification and quantification of this compound. nih.gov It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the compound.

When coupled with a chromatographic separation technique such as GC or LC (GC-MS or LC-MS), it becomes a powerful tool for analyzing complex mixtures. rsc.org The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. govinfo.gov Fragmentation patterns observed in the mass spectrum, resulting from the breakdown of the molecular ion, provide structural information that can be used to confirm the identity of the compound. nist.govnist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound and its fragments. rsc.org

Interactive Data Table: Mass Spectrometry Data for Biphenyl Derivatives

CompoundIonization Mode[M-H]⁻ (m/z)
[1,1'-Biphenyl]-2-olESI169
4'-Methyl-[1,1'-biphenyl]-2-olESI183 rsc.org
4'-Chloro-[1,1'-biphenyl]-2-olESI203 rsc.org
4'-Fluoro-[1,1'-biphenyl]-2-olESI187 rsc.org

Note: The table shows the mass-to-charge ratio for the deprotonated molecule [M-H]⁻, which is commonly observed in electrospray ionization (ESI) mass spectrometry in negative ion mode.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₁₃H₁₂O), HRMS can confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high resolution of instruments like the Orbitrap or Time-of-Flight (TOF) analyzers allows for the differentiation of the target analyte from potential isobaric interferences, which is a common challenge in complex sample analysis. umich.edu The mass accuracy, typically reported in parts-per-million (ppm), provides a high level of confidence in the compound's identification. lcms.cz For instance, a study on related biphenylols demonstrated the use of HRMS to confirm their structures, finding mass accuracies well within acceptable limits. rsc.org

Table 1: Representative HRMS Data for a Biphenyl-ol Derivative

ParameterValue
Compound[1,1'-Biphenyl]-2-ol Derivative
Ionization ModeElectrospray Ionization (ESI), Negative
AnalyzerTime-of-Flight (TOF)
Calculated Mass [M-H]⁻253.0482
Found Mass [M-H]⁻253.0473 rsc.org
Mass Error< 5 ppm

Hyphenated Techniques (e.g., GC-MS, HPLC-MS/MS, Q-TOF LC-MS)

Hyphenated techniques, which couple a separation method like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry, are indispensable for the analysis of specific compounds in mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a sample based on its boiling point and interaction with the GC column. Following separation, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization technique causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint". nih.gov

The fragmentation pattern of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 184. Key fragmentation pathways would likely involve the loss of a methyl radical (CH₃•) to produce a fragment at m/z 169, and the cleavage of the biphenyl bond, leading to characteristic ions. Studies on similar compounds, such as 2-hydroxy-3,3'-dimethyl-biphenyl, show a molecular mass of 198 and characteristic fragmentation patterns that help in its identification. oup.com

Table 2: Predicted GC-MS Fragmentation Data for this compound

m/zPredicted Fragment IonInterpretation
184[C₁₃H₁₂O]⁺Molecular Ion (M⁺)
169[M-CH₃]⁺Loss of a methyl group
155[M-CHO]⁺Loss of a formyl radical
141[M-CHO-CH₃]⁺Subsequent loss of a methyl group
77[C₆H₅]⁺Phenyl cation from biphenyl cleavage

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For less volatile compounds or those that are thermally unstable, HPLC-MS/MS is the method of choice. HPLC separates compounds in a liquid phase, making it suitable for a wide range of molecules. The use of a Biphenyl LC column can be particularly effective for separating biphenyl compounds due to its unique selectivity. restek.com After separation, the analyte is ionized using a soft ionization technique like ESI or atmospheric pressure chemical ionization (APCI), which typically keeps the molecular ion intact.

In a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF), the intact molecular ion (precursor ion) is selected and then fragmented in a collision cell to produce product ions. This process, known as Collision-Induced Dissociation (CID), results in specific fragmentation patterns that are highly selective for the target compound. qub.ac.uk This high selectivity allows for reliable quantification even at very low levels in complex matrices. eurl-pesticides.eu

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)

Q-TOF LC-MS combines the capabilities of a quadrupole analyzer with a high-resolution TOF mass analyzer. lcms.cz This configuration allows for the selection of a precursor ion with the quadrupole, followed by high-resolution, accurate-mass analysis of both the precursor and its fragment ions by the TOF analyzer. lcms.cz The ability to obtain accurate mass measurements for fragment ions provides an additional layer of confirmation, significantly increasing the confidence in compound identification, a key feature in non-targeted screening and metabolomics studies. chemrxiv.orgresearchgate.net

Table 3: Typical Parameters for LC-MS/MS Analysis of Biphenyl-ol Compounds

ParameterTypical Setting
LC ColumnBiphenyl or C18, e.g., 50 x 2.1 mm, 2.7 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid lcms.cz
Ionization ModeESI Negative/Positive
MS AnalyzerTriple Quadrupole (QqQ) or Q-TOF
Scan TypeMultiple Reaction Monitoring (MRM) or Full Scan/dd-MS2

Computational and Theoretical Studies on 6 Methyl 1,1 Biphenyl 2 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic properties of 6-Methyl-[1,1'-biphenyl]-2-ol. Methods such as Density Functional Theory (DFT) are frequently employed to determine the molecule's optimized geometry and electronic characteristics. nih.gov Typically, a basis set like 6-311G+(d,p) is used in these calculations to provide a good balance between accuracy and computational cost. nih.gov These theoretical approaches allow for a detailed understanding of the molecule's electronic landscape, which is crucial for predicting its behavior in chemical reactions.

Frontier Orbital Analysis

Frontier molecular orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. libretexts.orgresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For biphenyl (B1667301) derivatives, the distribution and energies of these frontier orbitals are influenced by the substituents and the dihedral angle between the phenyl rings. researchgate.net In this compound, the methyl and hydroxyl groups will significantly impact the electronic distribution and, consequently, the energies of the HOMO and LUMO. The electron-donating nature of the hydroxyl and methyl groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The precise energies and contributions of atomic orbitals to the HOMO and LUMO can be quantified through computational calculations. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: These values are illustrative and would need to be calculated using specific quantum chemical methods.

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface displays the electrostatic potential, with different colors representing varying charge distributions. walisongo.ac.id Typically, red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. researchgate.net Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a region of significant negative potential around the oxygen atom of the hydroxyl group, making it a primary site for electrophilic interaction. researchgate.net The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings. The hydrogen atom of the hydroxyl group would be expected to show a positive potential, indicating its acidic nature. researchgate.net The methyl group, being weakly electron-donating, would have a less pronounced effect on the MEP compared to the hydroxyl group. The precise MEP is calculated based on the optimized molecular structure obtained from methods like DFT. researchgate.net

Molecular Dynamics and Conformational Space Exploration

The conformational flexibility of this compound is a key determinant of its physical and biological properties. The molecule's conformation is primarily defined by the dihedral angle between the two phenyl rings. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of molecules over time. researchgate.netmdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its dynamic behavior, including bond vibrations, angle bending, and torsional rotations. researchgate.net

The rotation around the central carbon-carbon bond of the biphenyl scaffold is a critical motion. ic.ac.ukresearchgate.net In the case of this compound, the presence of the methyl group in the ortho position introduces steric hindrance, which significantly influences the preferred dihedral angle and the energy barrier to rotation. ic.ac.uk This steric clash will likely lead to a non-planar (twisted) conformation being the most stable, as a planar conformation would result in significant repulsion between the methyl group and the adjacent phenyl ring. ic.ac.uk

Conformational analysis, often performed in conjunction with quantum chemical calculations, can identify the global and local energy minima on the potential energy surface of the molecule. libretexts.orgethz.ch This allows for the determination of the most stable conformers and the energy barriers separating them. The solvent environment can also play a crucial role in conformational preferences, and MD simulations can explicitly model solvent effects. researchgate.netnih.gov

Prediction of Reactivity and Selectivity in Chemical Processes

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound. nih.govucf.edu By analyzing the electronic structure and steric factors, it is possible to forecast the most likely sites for chemical attack and the preferred orientation of reactants. mit.eduresearchgate.net

Reactivity can be predicted using global and local reactivity descriptors derived from conceptual DFT. researchgate.net These include parameters like electrophilicity index, chemical hardness, and Fukui functions, which quantify the susceptibility of different atomic sites within the molecule to electrophilic or nucleophilic attack. researchgate.net For instance, the site with the highest Fukui function for nucleophilic attack (f+) will be the most probable location for a reaction with a nucleophile.

Selectivity, such as regioselectivity in aromatic substitution reactions, can also be predicted. mit.edu By calculating the activation energies for different possible reaction pathways, the most favorable product can be identified. For this compound, the directing effects of the hydroxyl and methyl groups, along with the steric hindrance they impose, will govern the regioselectivity of reactions like nitration, halogenation, or acylation. The hydroxyl group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. Computational models can help to resolve the competition between these directing effects and predict the major product. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Human Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. umweltbundesamt.deuninsubria.it These models are widely used in toxicology and environmental science to predict the potential adverse effects of chemicals on non-human organisms, thereby reducing the need for extensive animal testing. umweltbundesamt.deljmu.ac.uk

For this compound, a QSAR model could be developed to predict its toxicity to aquatic organisms, such as fish or daphnids, or its potential for bioaccumulation. umweltbundesamt.deuninsubria.it The model would be built using a dataset of structurally similar biphenyl derivatives with known experimental toxicity or bioaccumulation data.

The first step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov For this compound, relevant descriptors would include its molecular weight, logP, polar surface area, and quantum chemical descriptors like HOMO and LUMO energies.

Once the descriptors are calculated, a mathematical model is developed to relate them to the biological activity. Various statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, can be used for this purpose. The resulting QSAR model can then be used to predict the biological effect of this compound. It is important to validate the model to ensure its predictive power. uninsubria.it

Biological Activities and Mechanistic Pathways in Non Human Organisms

Antimicrobial and Antifungal Efficacy in In Vitro and Ex Vivo Models

Hydroxylated biphenyls, a class of compounds to which 6-Methyl-[1,1'-biphenyl]-2-ol belongs, are recognized for their antimicrobial properties. nih.govresearchgate.net While specific studies on this compound are limited, the activities of structurally similar phenolic compounds provide insight into its potential efficacy.

Similar to antibacterial activity, the antifungal properties of many hydroxylated biphenyls have been noted. researchgate.net The compound 2-phenylphenol (B1666276) is considered an effective agent against fungi. nih.gov A synergistic antifungal effect has been observed when 2-phenylphenol is combined with other agents like triclosan, suggesting its utility in fungal inhibition. nih.gov Although specific data on the inhibitory effects of this compound against fungal pathogens have not been detailed in the available research, the known antifungal action of its structural analogs indicates a potential for similar activity.

Biofilm formation is a significant factor in microbial persistence, and various natural phenolic compounds have been investigated for their ability to inhibit this process. researchgate.netnih.gov Phenolic compounds can interfere with biofilm formation by disrupting quorum sensing, the cell-to-cell communication system used by bacteria to coordinate group behaviors. researchgate.net Natural phenols have shown the ability to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org While there is no specific research detailing the anti-biofilm properties of this compound, the broader class of phenolic compounds to which it belongs is known for this activity, suggesting it may also possess anti-biofilm capabilities. nih.gov

Interactions with Non-Human Biological Systems

The introduction of this compound into non-human biological systems can lead to a variety of interactions, including metabolic transformation and modulation of key cellular communication pathways.

In non-human organisms, biphenyl (B1667301) compounds are subject to metabolic processes, primarily mediated by the cytochrome P450 (CYP450) enzyme system. nih.govwalshmedicalmedia.commdpi.com These enzymes, predominantly located in the liver, catalyze Phase I metabolic reactions, including oxidation. mdpi.com For biphenyl and its derivatives, a major metabolic pathway is hydroxylation, which results in the formation of hydroxylated metabolites (OH-PCBs). nih.gov The regioselectivity of this hydroxylation can be influenced by the substitution pattern on the biphenyl rings. For instance, the primary route of metabolism for biphenyl is 4'-hydroxylation (para to the phenyl-phenyl bridge), with a minor pathway being 2-hydroxylation (ortho to the bridge). nih.gov

Compounds with ortho-substituents, such as this compound, can interact with specific CYP450 isoenzymes. Ortho-substituted PCBs are known to be substrates for CYP2B enzymes. The presence of a methyl group in the ortho position can influence the compound's interaction with the enzyme's active site and may contribute to time-dependent inhibition of certain CYP450 enzymes like CYP1A1. nih.gov The biotransformation of these compounds into hydroxylated metabolites is generally a step towards detoxification, increasing their water solubility and facilitating excretion. nih.gov

A significant biological activity associated with ortho-substituted biphenyls is the inhibition of gap-junctional intercellular communication (GJIC). oup.comnih.gov GJIC is a critical cellular process that allows for the direct exchange of ions, second messengers, and small metabolites between adjacent cells, playing a vital role in maintaining tissue homeostasis. mdpi.com The disruption of GJIC is considered an epigenetic event that can contribute to tumor promotion. oup.comnih.gov

Noncoplanar PCBs, particularly those with ortho-substitutions, are potent inhibitors of GJIC. oup.comnih.gov This inhibitory effect has been demonstrated in various non-human cell lines, such as rat liver epithelial cells. oup.com The mechanism of GJIC inhibition by these compounds is complex and appears to be independent of the aryl hydrocarbon receptor (AhR) activation pathway associated with coplanar PCBs. oup.com Instead, it may involve the activation of signaling pathways that lead to the post-translational modification of connexins, the proteins that form gap junction channels. nih.gov For example, the noncoplanar PCB 153 has been shown to activate mitogen-activated protein kinases (MAPKs) like ERK1/2, although this activation may occur subsequent to the initial inhibition of GJIC. nih.gov

The inhibitory potency of various PCB congeners on GJIC has been quantified, with IC50 values (the concentration required to inhibit 50% of GJIC) often falling within the micromolar range.

Table 1: Inhibitory Potencies (IC50) of Selected Noncoplanar PCBs on Gap-Junctional Intercellular Communication (GJIC) in Rat Liver Epithelial Cells

PCB CongenerSubstitution PatternIC50 (µM)
PCB 472,2',4,4'-Tetrachloro10.1 oup.com
PCB 1532,2',4,4',5,5'-HexachloroPotent Inhibitor oup.comnih.gov

This table presents data for representative noncoplanar PCBs to illustrate the inhibitory effect on GJIC. Data for this compound is not specifically available.

Receptor Binding Studies in Non-Human Models (e.g., Transthyretin binding of ortho-substituted PCBs)

Transthyretin (TTR) is a crucial serum protein responsible for transporting thyroid hormones, and the binding of xenobiotics to TTR can disrupt thyroid homeostasis. chemrxiv.orgnih.gov Hydroxylated metabolites of PCBs (OH-PCBs), such as this compound, are recognized as high-affinity ligands for TTR. nih.govresearchgate.netoup.com The displacement of the hormone L-thyroxine (T₄) from TTR is considered a significant mechanism contributing to PCB-induced thyroid disruption. nih.govresearchgate.net

Studies focusing on the role of ortho-substituents on PCB congeners have demonstrated their significant binding activity to TTR. nih.gov Research indicates that the binding affinity is influenced by the substitution pattern. For instance, a systematic study of ortho-only substituted PCBs revealed varying relative affinities for TTR. nih.gov While specific binding data for this compound is not detailed in these studies, the principles governing ortho-substituted PCBs provide a framework for understanding its potential interactions. The presence of an ortho-substituent, as seen in this compound, is a key determinant of binding activity. nih.gov

Furthermore, sulfated metabolites of PCBs have also been identified as high-affinity ligands for human TTR, with equilibrium dissociation constants (Kd values) in the low nanomolar range, comparable to that of T₄. nih.govresearchgate.net Molecular docking simulations support these high-affinity interactions, suggesting that conjugated PCB metabolites could play a relevant role in thyroid disruption. nih.govresearchgate.net

Table 1: Relative Binding Affinities of Ortho-Substituted PCBs to Transthyretin (TTR)

This table illustrates the influence of ortho-substitution patterns on the binding affinity to TTR, as reported in a systematic study. Higher numbers indicate greater relative affinity.

PCB Congener Substitution PatternRelative Affinity Rank
2,2',6>
2,2'=
2,6=
2>>
2,2',6,6'>>
Data sourced from Chauhan et al., 2000. nih.gov

Structure-Activity Relationship (SAR) Studies for Non-Human Bioactivity

The structure-activity relationship (SAR) of PCBs and their metabolites is crucial for predicting their biological and toxic effects. nih.gov For TTR binding, congener patterns that most closely resemble the diiodophenolic ring of thyroxine (T₄) exhibit the highest binding activity. nih.gov The addition of ortho-substituents to these patterns can yield variable results. nih.gov However, the binding potencies of ortho-PCBs to TTR may serve as a signature SAR that predicts specific biological effects. nih.gov

The toxicity of lower-chlorinated PCBs and their metabolites has been shown to be structure-dependent. acs.org Studies on astrocyte cells revealed that hydroxylated metabolites are often the most toxic compounds compared to their parent PCBs and sulfated metabolites. acs.org For instance, an analysis of cell viability showed that the relative viability decreased with an increasing number of chlorine atoms on the biphenyl ring for both parent PCBs and their hydroxylated metabolites. acs.org

Quantitative structure-activity relationship (QSAR) approaches are also utilized to assess the potential health effects of individual PCB congeners and their metabolites. researchgate.net These computational models help to define the relationships between the chemical structures of parent PCBs, their metabolites, and important toxicological endpoints like mutagenicity and carcinogenicity. researchgate.net The chlorine substitution pattern, rather than simply the number of chlorine substituents, plays a significant role in the interaction of ortho-substituted PCBs with enzymes like cytochrome P450. uiowa.edu This highlights the importance of specific structural features in determining the biological activity of compounds like this compound.

Table 2: Cytotoxicity of a PCB and its Metabolites in C6 Cells (IC₅₀ concentrations)

This table shows the half-maximal inhibitory concentration (IC₅₀) for PCB52 and its metabolites, demonstrating the higher toxicity of the hydroxylated form.

CompoundIC₅₀ Concentration (μM)
PCB528.8
4-OH-PCB522.2
4-OH-PCB52 sulfate8.4
Data sourced from Siddiqi et al., 2023. acs.org

Environmental Fate and Ecotoxicological Assessment in Non Human Systems

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is a function of its resistance to breakdown through biological and non-biological processes.

Studies on the parent compound, [1,1'-biphenyl]-2-ol (o-phenylphenol), indicate that it is susceptible to microbial degradation. An anaerobic enrichment culture selected from sugar factory wastewater sediment was shown to degrade o-phenylphenol oasis-lmc.org. A bacterium isolated from this consortium, strain B10, was capable of cometabolizing o-phenylphenol in the presence of glucose oasis-lmc.org.

Furthermore, research on Pseudomonas sp. strain HBP1 Prp, originally isolated for its ability to grow on 2-hydroxybiphenyl, demonstrated that it can also use substituted phenols as a carbon and energy source researchgate.net. The degradation pathway involves a series of enzymatic reactions, including a monooxygenase that hydroxylates the aromatic ring, followed by a metapyrocatechase that cleaves the ring researchgate.net. The presence of a methyl group at the 6-position on the phenolic ring of 6-Methyl-[1,1'-biphenyl]-2-ol could influence the rate and efficacy of these enzymatic processes, potentially altering its environmental half-life, though specific research is lacking.

Abiotic degradation processes, such as phototransformation, are significant pathways for the removal of organic compounds from the environment. Studies on phenylphenol isomers, including the parent compound o-phenylphenol, have shown that they undergo photolysis when exposed to UV radiation (254 nm) in aqueous solutions nih.gov. The degradation was found to be dependent on the oxygen concentration in the solution nih.gov.

The primary intermediates identified during the phototransformation of phenylphenols were isomers of dihydroxybiphenyl nih.gov. While the degradation can be rapid under laboratory UV conditions, complete mineralization of these compounds may require significantly higher UV doses than those typically applied in water disinfection processes nih.gov. The addition of a methyl group to the biphenyl (B1667301) structure could alter the compound's light absorption properties and its reactivity with photochemically generated reactive species, thereby affecting its atmospheric and aquatic phototransformation rates. However, specific quantum yields and degradation pathways for this compound have not been documented.

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. A key indicator of this potential is the octanol-water partition coefficient (log Kₒw).

The octanol-water partition coefficient (Kₒw) is a measure of a chemical's hydrophobicity, or its tendency to partition into fatty tissues rather than water. A higher log Kₒw value generally correlates with a greater potential for bioaccumulation in organisms.

For the parent compound, [1,1'-biphenyl]-2-ol, an experimental log Kₒw value has been reported as 3.09 eurofins.com. The addition of a methyl group to an aromatic structure typically increases its hydrophobicity and, consequently, its log Kₒw value. Therefore, it is predicted that the log Kₒw for this compound would be higher than that of its parent compound, suggesting a potentially greater propensity for bioaccumulation and bioconcentration in aquatic and terrestrial organisms.

Table 1: Physicochemical Property of [1,1'-biphenyl]-2-ol

CompoundParameterValueReference
[1,1'-biphenyl]-2-ollog Kₒw3.09 eurofins.com

Ecotoxicity to Aquatic and Terrestrial Biota

The ecotoxicity of a compound is its potential to cause harm to various organisms within an ecosystem. Aquatic invertebrates are standard models for assessing these effects.

Daphnia magna, a small freshwater crustacean, is a key model organism for aquatic toxicity testing, as standardized in OECD guidelines mee.gov.cn. Acute toxicity is often measured as the concentration that causes immobilization or lethality in 50% of the test population over 24 or 48 hours (EC₅₀ or LC₅₀, respectively). Chronic tests assess sublethal effects on endpoints like reproduction and growth over a longer period mee.gov.cn.

Given the expected increase in the log Kₒw value for this compound compared to its parent compound, there is a potential for increased toxicity. Higher hydrophobicity can lead to greater uptake and bioaccumulation, which may result in enhanced adverse effects on aquatic invertebrates like Daphnia magna. However, without empirical testing, the precise ecotoxicological profile of this compound remains uncharacterized.

Toxicity to Fish Species

There is a notable lack of specific toxicological data for this compound in fish species within publicly available scientific literature. To provide a relevant toxicological context, it is informative to examine the aquatic toxicity of its parent compound, biphenyl, and other related substituted phenols.

Biphenyl has been the subject of various aquatic toxicity studies. While it is generally considered to have low acute toxicity to fish, some studies have indicated potential for adverse effects. For instance, the U.S. Environmental Protection Agency (EPA) has noted that biphenyl can cause toxic effects on the liver, kidneys, and nervous system in animals, although specific aquatic toxicity endpoints are not always well-defined in readily accessible literature. epa.gov

The toxicity of substituted phenols to aquatic organisms can be influenced by the nature and position of the substituent groups on the phenol (B47542) ring. For many phenolic compounds, the primary mode of toxic action is narcosis, a non-specific disruption of cell membranes. However, more specific mechanisms of toxicity can also occur.

An overview of the acute toxicity of selected phenolic compounds to various fish species is presented in the interactive table below. It is crucial to note that this data is for related compounds and should not be directly extrapolated to this compound, but it provides an indication of the range of toxicities observed for structurally similar chemicals.

Interactive Data Table: Acute Toxicity of Selected Phenolic Compounds to Fish
CompoundFish SpeciesExposure Duration (hours)LC50 (mg/L)Reference
PhenolRainbow trout (Oncorhynchus mykiss)965.0 - 25.4ECHA
2-ChlorophenolFathead minnow (Pimephales promelas)967.3 - 11.2ECHA
2,4-DichlorophenolRainbow trout (Oncorhynchus mykiss)961.4 - 2.8ECHA
2,4,6-TrichlorophenolFathead minnow (Pimephales promelas)967.5ECHA
PentachlorophenolRainbow trout (Oncorhynchus mykiss)960.09 - 0.3ECHA

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical in water that kills 50% of the test organisms during a specified exposure period. Data is sourced from the European Chemicals Agency (ECHA) database and is for illustrative purposes.

Effects on Algae and Plant Systems

Similar to the data for fish species, there is no specific information available regarding the effects of this compound on algae and plant systems. Therefore, to understand the potential ecotoxicological profile of this compound, it is necessary to consider the effects of related substances, such as biphenyl and other substituted phenols.

Biphenyl has been shown to have some inhibitory effects on the growth of certain algal species. The toxicity of biphenyl to aquatic plants is generally considered to be low to moderate. For example, studies on the green alga Scenedesmus subspicatus have reported EC50 values (the concentration causing a 50% effect on a given endpoint, such as growth) in the range of 1 to 10 mg/L.

Substituted phenols can exhibit a wide range of toxicities to algae and aquatic plants. The toxicity is often related to the lipophilicity of the compound and its ability to penetrate cell membranes and disrupt cellular processes, including photosynthesis and respiration.

The following interactive table provides an overview of the toxicity of selected phenolic compounds to the green alga Scenedesmus subspicatus. This data is intended to be illustrative of the range of effects that phenolic compounds can have on primary producers in aquatic ecosystems.

Interactive Data Table: Toxicity of Selected Phenolic Compounds to Scenedesmus subspicatus
CompoundEndpointExposure Duration (hours)EC50 (mg/L)Reference
PhenolGrowth Inhibition727.5 - 67ECHA
2-ChlorophenolGrowth Inhibition7219 - 43ECHA
2,4-DichlorophenolGrowth Inhibition721.6 - 11ECHA
2,4,6-TrichlorophenolGrowth Inhibition722.9 - 21ECHA
PentachlorophenolGrowth Inhibition720.09 - 1.2ECHA

Note: EC50 (Effective Concentration 50) values are based on growth inhibition. Data is sourced from the European Chemicals Agency (ECHA) database and is for illustrative purposes.

Environmental Risk Assessment Frameworks and Prioritization

Currently, this compound is not explicitly prioritized for environmental risk assessment under major regulatory frameworks such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation or the Canadian Environmental Protection Act (CEPA). canada.cacanada.ca The lack of available data on its production volumes, use patterns, and ecotoxicological effects likely contributes to its low priority status.

However, as a substituted phenol and a biphenyl derivative, it falls into chemical categories that are of interest to regulatory agencies. For instance, the Government of Canada has assessed a group of substituted phenols under its Chemicals Management Plan to identify substances that may pose a risk to the environment. canada.ca The prioritization process for such assessments often considers factors like persistence, bioaccumulation potential, and inherent toxicity (PBT criteria).

The UK Environment Agency has also conducted reviews to prioritize alkylphenols for environmental risk assessment, focusing on potential substitutes for known hazardous substances like nonylphenol. service.gov.ukservice.gov.ukwww.gov.uk These frameworks typically involve a tiered approach, starting with data gathering and screening-level risk assessments to identify chemicals that require more in-depth evaluation.

Should this compound be considered for future prioritization, the following steps would likely be involved in a typical environmental risk assessment framework:

Hazard Identification: This would involve gathering all available data on the physical-chemical properties, environmental fate, and ecotoxicity of the substance. Given the current data gaps, this would likely require new testing.

Exposure Assessment: This step would estimate the concentrations of the chemical that are likely to be found in various environmental compartments (water, soil, air, biota). This would be based on its production volumes, use patterns, and release scenarios.

Effects Assessment: This involves determining the concentrations at which the chemical is likely to cause adverse effects in environmental organisms. This would lead to the derivation of a Predicted No-Effect Concentration (PNEC).

Risk Characterization: The final step compares the Predicted Environmental Concentration (PEC) with the PNEC. If the PEC/PNEC ratio is greater than 1, it indicates a potential risk to the environment, which may trigger risk management measures.

Given the absence of data, a quantitative environmental risk assessment for this compound cannot be performed at this time.

Applications in Advanced Materials and Catalysis

Utilization as a Building Block in Organic Synthesis

In the field of organic chemistry, "building blocks" are foundational molecules used for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com These functionalized organic molecules are crucial components in medicinal chemistry, organic chemistry, and material chemistry for creating everything from supramolecular complexes to nanoparticles. sigmaaldrich.comminakem.com

The structure of 6-Methyl-[1,1'-biphenyl]-2-ol, a hydroxylated biphenyl (B1667301), positions it as a significant building block. The hydroxylated biphenyl unit is a privileged structure found in numerous bioactive natural products. nih.gov The synthesis of such compounds often starts from simpler, functionalized phenols. For instance, related hydroxylated biphenyls have been prepared using straightforward methods starting from natural 4-substituted-2-methoxyphenols, highlighting a common synthetic strategy for this class of compounds. nih.gov The presence of reactive sites—the phenolic hydroxyl group and the aromatic rings—allows for further chemical modifications, making this compound a versatile starting point for constructing more intricate molecules with targeted properties.

Role in the Development of Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for synthesizing chiral compounds, with applications ranging from pharmaceuticals to fine chemicals. nih.gov The effectiveness of this process heavily relies on the design of chiral ligands that coordinate to a metal center (such as Ruthenium, Rhodium, or Palladium) to create a highly selective catalyst. nih.govrsc.org

The biphenyl scaffold is central to a prominent class of ligands known as atropisomeric biaryl diphosphines. nih.gov These ligands, such as the famous BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), possess axial chirality arising from restricted rotation around the single bond connecting the two aryl rings. nih.govmdpi.com This well-defined three-dimensional structure is crucial for inducing high enantioselectivity in chemical reactions.

This compound serves as a key precursor for a variety of these specialized ligands. By modifying its basic structure, chemists can synthesize diverse, adjustable, and axially chiral biphenyl ligands. nih.gov For example, the synthesis of (S)-6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diol, a closely related C2-symmetric diol, demonstrates a typical synthetic pathway where a biphenyl core is elaborated through several steps to yield the final ligand. nih.gov The strategic placement of substituents on the biphenyl rings, such as the methyl group in this compound, allows for the fine-tuning of the ligand's steric and electronic properties. This tuning is critical for optimizing both the catalytic activity and the level of chiral induction for a specific reaction, such as the enantioselective hydrogenation of ketones or olefins. nih.gov

Examples of Biphenyl-Based Ligands in Asymmetric Catalysis
Ligand NameMetal Center (Typical)Application ExampleReference
BINAPRu, RhAsymmetric Hydrogenation nih.gov
MeO-BIPHEPRuAsymmetric Hydrogenation of Ketones nih.gov
SYNPHOSRuAsymmetric Hydrogenation of Olefins nih.gov
DIFLUORPHOSRuAsymmetric Hydrogenation of Ketones nih.gov
BIPHEPRhAsymmetric Hydrogenation of Olefins rsc.org

Potential in Functional Materials Science

The inherent properties of the biphenyl structure, such as rigidity and aromaticity, make its derivatives attractive candidates for use in functional materials.

Organic Light-Emitting Diodes (OLEDs) are advanced optoelectronic devices constructed from thin layers of organic molecules that emit light when an electric current is applied. sigmaaldrich.com The performance of an OLED is intrinsically linked to the properties of the organic materials used in its various layers, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL). sigmaaldrich.comyoutube.com

Key Layers and Material Types in a Typical Small-Molecule OLED
Layer AbbreviationFull NameFunctionExample Material Class
HTLHole Transport LayerFacilitates the movement of positive charge carriers (holes)Aromatic Amines (e.g., TPD, NPB)
EMLEmissive LayerSite of electron-hole recombination and light emissionFluorescent or Phosphorescent Dyes/Dopants
ETLElectron Transport LayerFacilitates the movement of negative charge carriers (electrons)Metal Chelate Complexes (e.g., Alq3)

Polymer science involves the synthesis, characterization, and application of polymers, which are large molecules composed of repeating structural units. ksu.edu.sa Composite materials are formed by combining two or more distinct materials, often a polymer matrix with a reinforcing phase, to create a new material with superior properties compared to the individual components. mdpi.com

The rigid biphenyl unit present in this compound can be incorporated into polymer backbones to enhance their thermal and mechanical properties. Introducing such rigid structures can increase the glass transition temperature of a polymer, making it more stable at higher temperatures. Furthermore, the phenolic hydroxyl group can serve as a reactive handle for polymerization reactions, such as the formation of polyesters or polyethers.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-methyl-[1,1'-biphenyl]-2-ol with high purity?

Methodological Answer:
The synthesis of this compound can be optimized using a multi-step approach. A validated strategy involves:

  • Friedel-Crafts alkylation : Reacting a substituted biphenyl precursor (e.g., 2-chloro-[1,1'-biphenyl]-2-ol) with a methylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Purification : Column chromatography with hexane/ethyl acetate (3:2 ratio) is effective for isolating the product, as demonstrated in analogous biphenyl syntheses .
  • Yield optimization : Adjust reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of precursor to methylating agent) to minimize byproducts.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group at position 6 and hydroxyl at position 2). Compare chemical shifts with databases for biphenyl derivatives .
  • X-ray crystallography : Resolve crystal structure to verify regiochemistry, as applied to structurally similar compounds like 2-methoxy-6-(6-methylbenzimidazolyl)phenol .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 185.0965 (calculated for C₁₃H₁₂O).

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound in antimicrobial applications?

Methodological Answer:

  • Synthetic modifications : Introduce substituents (e.g., halogens, methoxy groups) at positions 3, 4, or 5 to assess steric/electronic effects on bioactivity .
  • Biological assays : Test derivatives against Gram-negative (e.g., E. coli) and Gram-positive bacteria using MIC (Minimum Inhibitory Concentration) protocols. Compare results with parent compound .
  • Computational docking : Model interactions with microbial targets (e.g., FmlH lectin in E. coli) using software like AutoDock Vina to predict binding affinities .

Advanced: What experimental approaches address contradictory data on the environmental stability of this compound?

Methodological Answer:

  • Degradation studies : Use HPLC or LC-MS to monitor compound breakdown under UV light (λ = 254 nm) or microbial action. Track intermediates like hydroxylated biphenyls .
  • Comparative analysis : Cross-reference degradation rates with structurally similar compounds (e.g., o-phenylphenol, which shows low environmental persistence under aerobic conditions ).
  • Ecotoxicology assays : Evaluate toxicity in Daphnia magna or algae models to resolve discrepancies in risk assessments .

Advanced: How can computational modeling predict the reactivity of this compound in photostimulated reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps and predict sites for photoinduced cyclization or oxidation .
  • Comparative kinetics : Model reaction pathways (e.g., intramolecular vs. intermolecular) in polar solvents (e.g., DMSO) and validate with experimental data from photostimulated biphenyl reactions .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally related phenolic compounds .
  • Waste disposal : Segregate chemical waste in labeled containers and collaborate with certified waste management services to mitigate environmental release .

Advanced: How do steric effects from the methyl group influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ catalyst to couple this compound with aryl halides. The methyl group at position 6 may sterically hinder ortho-substitution, favoring meta- or para-products .
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to quantify steric contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.